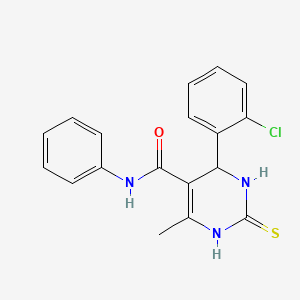

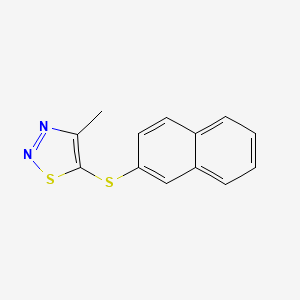

![molecular formula C12H10N2O5 B2671865 (E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid CAS No. 866137-48-6](/img/structure/B2671865.png)

(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound acts in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides . Its enzymatic activity is highly correlated with plant growth .

Synthesis Analysis

The synthesis of similar compounds involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis

The molecular structure of this compound is complex and detailed analysis would require more specific information .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the literature. More research would be needed to provide a comprehensive analysis .Scientific Research Applications

Antibacterial Activity

(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid and its analogues have been evaluated for their antibacterial activity. Kadian, Maste, and Bhat (2012) synthesized various compounds, including those with a similar structural motif, and tested them against bacterial strains such as E. coli and Staphylococcus aureus. Some derivatives showed good activity against K. pneumonea and E. faecalis, while others had moderate activity against different bacterial strains (Kadian, Maste, & Bhat, 2012).

Synthesis and Characterization

T. Teitei (1986) researched the synthesis of derivatives of this compound, discussing the reaction of o-aminophenol with maleic anhydrides to produce 2-hydroxymaleanilic acids, which were then converted into 3-oxo-1,4-benzoxazines (Teitei, 1986).

Biocatalytic Synthesis

Petronijević et al. (2017) explored a biocatalytic synthesis method using lemon juice as a solvent and catalyst for synthesizing small libraries of 3,4-dihydro-1,4-benzoxazin-2-ones. This approach is noted for its efficiency and environmental friendliness, highlighting an innovative way to synthesize related compounds (Petronijević et al., 2017).

Polymer Chemistry

Fatemeh Sheikholeslami-Farahani and Shahvelayati (2013) utilized 4-benzothiazol-2-ylamino-4-oxo-2-butenoic acid in the Passerini three-component reaction to synthesize unsaturated α-benzothiazole acyloxyamides, indicating potential applications in polymer chemistry (Sheikholeslami-Farahani & Shahvelayati, 2013).

Suzuki–Miyaura Cross-Coupling

Yu, Zheng, Wu, and Dai (2013) reported the synthesis of a library of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines through microwave-assisted one-pot annulation and subsequent Suzuki–Miyaura cross-coupling, showcasing a method for diversifying the chemical structures of these compounds (Yu, Zheng, Wu, & Dai, 2013).

Hydrolysis Studies

Iwanami, Kenjo, Nishibe, Kajiura, and Isoyama (1964) conducted studies on the hydrolysis of compounds similar to this compound, contributing to the understanding of the chemical behavior and stability of these compounds (Iwanami et al., 1964).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

(E)-4-oxo-4-[(3-oxo-4H-1,4-benzoxazin-6-yl)amino]but-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c15-10(3-4-12(17)18)13-7-1-2-9-8(5-7)14-11(16)6-19-9/h1-5H,6H2,(H,13,15)(H,14,16)(H,17,18)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUSDKSPPISLKM-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

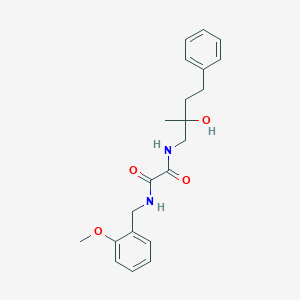

![3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2671785.png)

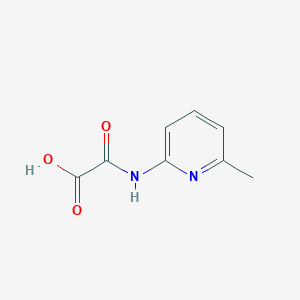

![4-[(2-Methoxyacetyl)amino]benzenesulfonyl fluoride](/img/structure/B2671789.png)

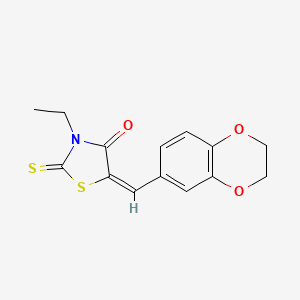

![N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B2671790.png)

![2-Phenoxy-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2671798.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2671800.png)

![1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B2671805.png)